[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid
Overview
Description
[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanone core with a morpholin-4-ylpropoxy substituent, and it is often studied in conjunction with oxalic acid.
Mechanism of Action
Target of Action
It is known that morpholine derivatives have a wide variety of pharmacological activities .
Mode of Action
Some morpholine derivatives are known to act as irreversible tyrosine-kinase inhibitors . This suggests that {4-[3-(4-morpholinyl)propoxy]phenyl}(phenyl)methanone oxalate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Given the potential role of morpholine derivatives as tyrosine-kinase inhibitors , it’s plausible that this compound could affect pathways involving tyrosine kinases, which play crucial roles in cell growth, differentiation, and metabolism.
Result of Action
Given the potential role of morpholine derivatives as tyrosine-kinase inhibitors , it’s plausible that this compound could have effects on cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone typically involves multiple steps. One common method starts with the preparation of the morpholin-4-ylpropoxy intermediate, which is then reacted with a phenylmethanone derivative. The reaction conditions often include the use of solvents like isopropanol and catalysts to facilitate the reaction. The final product is purified through crystallization or column chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The intermediates and final product are often characterized using techniques like NMR, mass spectroscopy, and XRPD analyses .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for biologically active compounds .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: Used in combination therapies for cancer.
Uniqueness
What sets [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone apart is its unique morpholin-4-ylpropoxy substituent, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to therapeutic research .
Properties
IUPAC Name |
[4-(3-morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.C2H2O4/c22-20(17-5-2-1-3-6-17)18-7-9-19(10-8-18)24-14-4-11-21-12-15-23-16-13-21;3-1(4)2(5)6/h1-3,5-10H,4,11-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBFRAYIWZVQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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